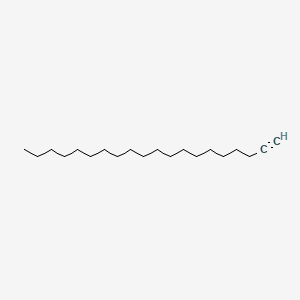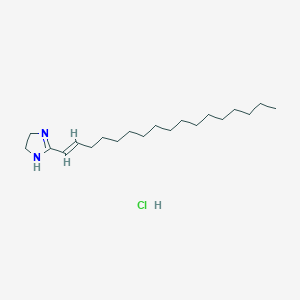
Heptadecenyl imidazolinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecenyl imidazolinium chloride is a cationic surfactant belonging to the class of imidazolinium compounds. These compounds are characterized by the presence of an imidazoline ring, a hydrocarbon tail, and a pendant group. This compound is widely used in various industrial applications due to its excellent surfactant properties, including fabric softening, emulsification, and corrosion inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadecenyl imidazolinium chloride is typically synthesized through the reaction of heptadecenylamine with glyoxal and formaldehyde, followed by quaternization with hydrochloric acid. The reaction conditions often involve heating the mixture to facilitate the formation of the imidazoline ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Heptadecenyl imidazolinium chloride undergoes various chemical reactions, including:
Oxidation: The hydrocarbon tail can be oxidized under specific conditions.
Reduction: The imidazoline ring can be reduced to form different derivatives.
Substitution: The chloride ion can be substituted with other anions to form different salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or silver nitrate can be used for ion exchange reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrocarbon tail.
Reduction: Reduced imidazoline derivatives.
Substitution: Various imidazolinium salts with different anions.
Scientific Research Applications
Heptadecenyl imidazolinium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological buffers and cell culture media.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Widely used in fabric softeners, corrosion inhibitors, and emulsifiers
Mechanism of Action
The mechanism of action of heptadecenyl imidazolinium chloride involves its interaction with cell membranes and proteins. The cationic nature of the compound allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. In biological systems, it can also interact with proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Hydroxyethyl imidazolines: These compounds have a hydroxyethyl group instead of a heptadecenyl group.
Octadecyl imidazolinium chloride: Similar structure but with an octadecyl group.
Quaternary ammonium compounds: These compounds have a similar cationic nature but different structures
Uniqueness
Heptadecenyl imidazolinium chloride is unique due to its specific hydrocarbon tail length, which provides optimal surfactant properties for certain applications. Its ability to form stable emulsions and its effectiveness as a fabric softener and corrosion inhibitor make it distinct from other similar compounds .
Properties
CAS No. |
82078-98-6 |
|---|---|
Molecular Formula |
C20H39ClN2 |
Molecular Weight |
343.0 g/mol |
IUPAC Name |
2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C20H38N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;/h16-17H,2-15,18-19H2,1H3,(H,21,22);1H/b17-16+; |
InChI Key |
LPSDTHGOUSLJIQ-CMBBICFISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C1=NCCN1.Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC1=NCCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
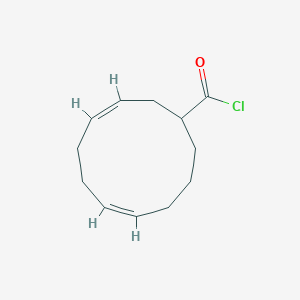
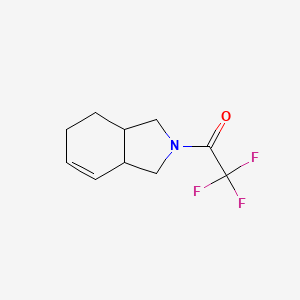

![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
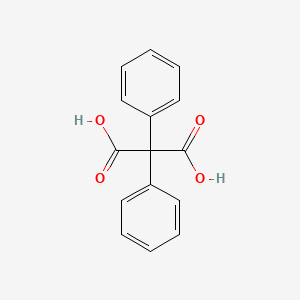
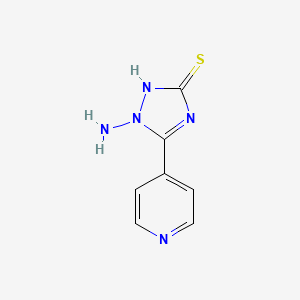
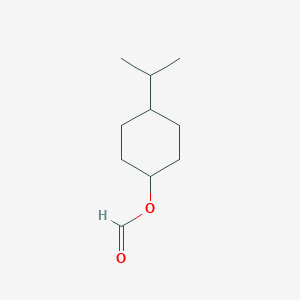
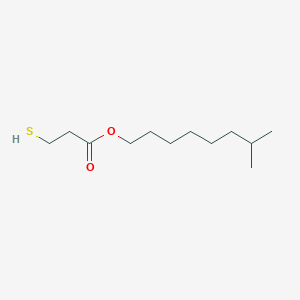

![N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester](/img/structure/B13799891.png)
![1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI)](/img/structure/B13799893.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)
